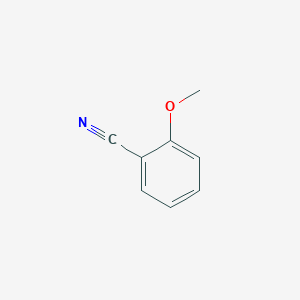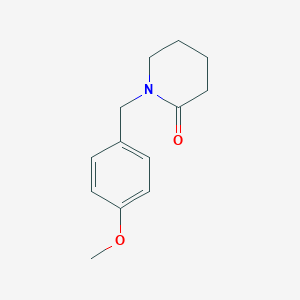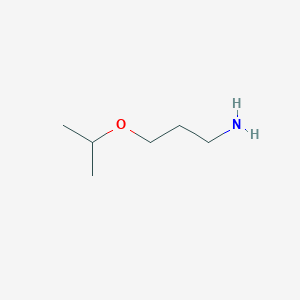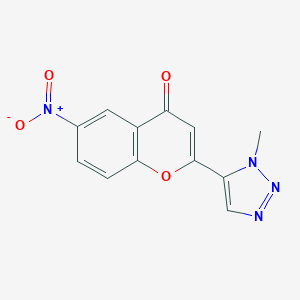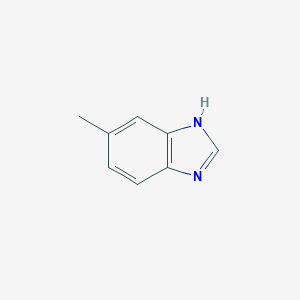
Methyl(6-methyl-2-pyridylmethyl)amine
Overview
Description
Methyl(6-methyl-2-pyridylmethyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66567. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Complex Formation
Methyl(6-methyl-2-pyridylmethyl)amine has been studied for its role in the formation of metal complexes. This compound, along with other pyridine derivatives, shows interesting behavior in forming complexes with various metal ions like Mn2+, Fe2+, Co2+, Ni2+, Cu2+, and others. These complexes have been analyzed for their stability constants, thermodynamic properties, and the effect of steric hindrance due to methyl groups on the pyridine ring. Such complexes are significant in understanding metal-ligand interactions in various chemical and biological processes (Anderegg et al., 1977).
Coordination Geometry in Chromium Complexes
In another study, the influence of methyl substitution at the 6-position of the pyridine ring on the coordination geometry and reactivity of chromium(III) complexes was explored. These findings are essential for understanding the structural aspects of metal coordination chemistry and their implications in catalysis and material science (Carney et al., 2004).
Antibacterial Properties of Mn(II) and Zn(II) Complexes
Research has also been conducted on the synthesis of Mn(II) and Zn(II) macroacyclic Schiff base complexes derived from amines including this compound. These complexes exhibit antibacterial activity against various bacteria, demonstrating the potential of such compounds in the development of new antibacterial agents (Rezaeivala et al., 2014).
Electrochemical Properties of Copper(II) Complexes
A study on copper(II) complexes with tripodal polypyridylmethylamine ligands, including this compound, revealed insights into their structural and electrochemical properties. Such studies are crucial for the development of electrochemical sensors and catalysts (Nagao et al., 1996).
Ligand Synthesis for Metal Complexes
This compound has been used in the synthesis of unsymmetrical diamide ligands for metal complexes. These ligands have applications in the study of coordination chemistry and potentially in the design of metal-based drugs or catalysts (Napitupulu et al., 2006).
Photocatalytic Applications
Research into ruthenium complexes with derivatives of this compound has shown potential applications in photocatalytic reactions, important for developing new methods of light-driven chemical transformations (Arora et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-3-5-8(10-7)6-9-2/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUUQGZZLWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220002 | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-57-9 | |
| Record name | N,6-Dimethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6971-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl(6-methyl-2-pyridylmethyl)amine interact with metal ions to form complexes, and what are the potential implications of this interaction?
A1: Research indicates that this compound acts as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms. [] Specifically, it coordinates with divalent metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) through its nitrogen and oxygen atoms. [] This interaction leads to the formation of stable metal complexes with a 1:1 metal-to-ligand ratio. [] These complexes demonstrate enhanced antibacterial activity compared to the free ligand, suggesting potential applications in developing new antimicrobial agents. []
Q2: What spectroscopic techniques were employed to characterize the novel ligand and its metal complexes, and what key structural insights were obtained?
A2: The researchers utilized a combination of spectroscopic methods to characterize the newly synthesized ligand and its metal complexes. These included:
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the ligand. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and connectivity of atoms within the ligand molecule. []
- Fourier Transform Infrared (FT-IR) Spectroscopy: To identify functional groups present in the ligand and study the metal-ligand bonding interactions. []
- Ultraviolet–visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the ligand and its complexes, providing information about the coordination environment around the metal ions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



